OSANETANT - 172734-92-8

OSANETANT

Catalog Number: EVT-1512001
CAS Number: 172734-92-8
Molecular Formula: C35H41Cl2N3O2
Molecular Weight: 606.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Osanetant belongs to the class of compounds known as neurokinin receptor antagonists. Specifically, it targets the neurokinin-3 receptor, which is part of the tachykinin family of receptors involved in various physiological functions, including mood regulation and cognitive processes. The chemical formula of osanetant is C₄₁H₄₉N₅O₃S, with a molar mass of approximately 606.63 g/mol. It is classified as a small organic molecule due to its non-peptide structure, distinguishing it from other neurokinin antagonists that may be peptide-based.

Synthesis Analysis

Methods

The synthesis of osanetant can be achieved through several methods, including:

  • Convergent Synthesis: This approach involves multiple synthetic routes that converge to form osanetant.
  • Intermediate Formation: Various intermediates are formed during the synthesis process, which are crucial for achieving the final product.

Technical Details

The synthesis typically includes several key steps:

  1. Formation of Key Intermediates: Specific reactions are employed to create intermediates that will eventually lead to osanetant.
  2. Coupling Reactions: These reactions are essential for linking different molecular fragments together.
  3. Purification: After synthesis, purification techniques such as chromatography are used to isolate osanetant from by-products.
Molecular Structure Analysis

Structure

Osanetant features a complex molecular structure characterized by a large organic framework that includes multiple functional groups. The structural configuration allows for high affinity and selectivity towards neurokinin-3 receptors.

Data

  • Chemical Formula: C₄₁H₄₉N₅O₃S
  • Molar Mass: 606.63 g/mol
  • Binding Affinity: Osanetant shows a high affinity for neurokinin-3 receptors with a Ki value of 0.21 nM.
Chemical Reactions Analysis

Reactions

Osanetant primarily undergoes reactions typical of small organic molecules, including:

Technical Details

The specific reaction pathways utilized in synthesizing osanetant often involve:

  1. Functional Group Transformations: Altering specific groups to enhance receptor binding.
  2. Formation of Heterocycles: Incorporating heterocyclic structures that contribute to the pharmacological profile.
Mechanism of Action

Osanetant functions as an antagonist at the neurokinin-3 receptor. By blocking these receptors, it inhibits pathways that enhance the release of biogenic amines such as dopamine and serotonin, which are critical in mood regulation and cognitive function.

Process

  1. Receptor Binding: Osanetant selectively binds to neurokinin-3 receptors.
  2. Inhibition of Neurotransmitter Release: The blockade prevents the activation of pathways that would typically increase neurotransmitter levels.
  3. Impact on Neuroinflammation: By antagonizing these receptors on microglia, osanetant may reduce neuroinflammatory processes associated with conditions like Alzheimer's disease.
Physical and Chemical Properties Analysis

Physical Properties

Osanetant is typically presented as a solid at room temperature with specific melting and boiling points depending on its formulation.

Chemical Properties

  • Solubility: Osanetant exhibits varying solubility in different solvents, impacting its bioavailability.
  • Stability: The compound's stability under physiological conditions is crucial for its therapeutic effectiveness.

Relevant Data or Analyses

Research indicates that osanetant maintains structural integrity under standard laboratory conditions, supporting its potential as a therapeutic agent.

Applications

Osanetant is under investigation for several scientific uses:

  • Schizophrenia Treatment: Early studies suggest potential benefits in cognitive dysfunction and negative symptoms associated with schizophrenia.
  • Alzheimer's Disease Management: Its ability to modulate neuroinflammation positions it as a candidate for Alzheimer's therapy.
  • Other Neurological Conditions: Ongoing research explores its efficacy in various psychiatric disorders related to neurotransmitter dysregulation.
Introduction to Osanetant: Neuropharmacological Context

Historical Development of Osanetant as an NK3 Receptor Antagonist

Osanetant (developmental code SR-142,801) is a first-in-class, potent, and selective non-peptide antagonist of the neurokinin-3 receptor (NK3R). It was synthesized in the mid-1990s by Sanofi-Synthélabo as part of efforts to develop novel neuromodulators for central nervous system (CNS) disorders. The compound emerged from rational drug design targeting tachykinin receptors, with a chemical structure characterized as N-(1-{3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl}-4-phenylpiperidin-4-yl)-N-methylacetamide (molecular formula: C₃₅H₄₁Cl₂N₃O₂; molecular weight: 606.63 g/mol) [1] [3]. Preclinical studies confirmed its high affinity for human and guinea pig NK3 receptors (Kᵢ = 0.04–1.3 nM), though notably lower for rat receptors, highlighting species-specific binding profiles [5] [6]. Initial phase IIa trials in the early 2000s explored its antipsychotic potential, leveraging its ability to modulate dopaminergic and serotonergic pathways via NK3R blockade. Despite promising efficacy signals in schizophrenia, Sanofi discontinued development in 2005 during portfolio prioritization, stalling its clinical translation for over a decade [5] [7].

Table 1: Key Milestones in Osanetant Development

YearDevelopment PhaseKey Findings
1995Preclinical DiscoveryFirst non-peptide NK3 antagonist described; high affinity for human NK3 receptors
2001Phase IIa TrialsDemonstrated efficacy in schizophrenia comparable to haloperidol
2005DiscontinuationSanofi halted development due to strategic decisions
2022–2025Repurposing EffortsPhase II trials for vasomotor symptoms; preclinical validation for PTSD

Neurokinin-3 Receptor (NK3R) in Central Nervous System Function

NK3R, encoded by the TACR3 gene, is a Gq/11-protein-coupled receptor activated predominantly by neurokinin B (NkB), a peptide product of the TAC2/TAC3 gene. Unlike broadly distributed tachykinin receptors (NK1R, NK2R), NK3R exhibits restricted expression in limbic regions, including:

  • The centromedial amygdala (CeM), where Tac2/NkB⁺ neurons colocalize with GABAergic markers (GAD65) and plasticity-related proteins (CaMKIIα) [10]
  • The bed nucleus of the stria terminalis (BNST), hypothalamus, and habenula [4] [10]

Functionally, NK3R activation triggers phospholipase C-mediated signaling, increasing inositol triphosphate (IP₃), diacylglycerol (DAG), and protein kinase C (PKC) activity [10]. This pathway potentiates neuronal excitability and synaptic plasticity in fear-processing circuits. Crucially, Tac2 mRNA is rapidly upregulated in the CeM within 30 minutes of fear conditioning—peaking during memory consolidation—and requires associative pairing of conditioned/unconditioned stimuli [10]. NK3R⁺ CeM neurons project to brainstem nuclei (e.g., periaqueductal gray, reticular formation), directly modulating defensive behaviors like freezing and hyperarousal [2] [10].

Osanetant’s Shift from Schizophrenia to PTSD Research

Osanetant’s transition from antipsychotic to trauma-therapeutic candidate arose from converging insights:

  • Clinical Limitations in Schizophrenia: While phase II trials (e.g., METATRIAL protocol) showed osanetant reduced positive symptoms akin to haloperidol, its efficacy was insufficient to justify further development against emerging atypicals [5] [7].
  • Preclinical PTSD Mechanistic Insights:
  • Stressors increase Tac2 expression in the CeM→BNST circuit, enhancing fear memory consolidation [10].
  • Systemic osanetant blocks NkB-induced CeM hyperactivity and disrupts overconsolidation of traumatic memories [9] [10].
  • Sex-Specific Effects: Female rodents exhibit higher stress-induced Tac2 upregulation than males, aligning with doubled PTSD prevalence in women. A 2025 study demonstrated that a single osanetant dose (30 min post-trauma) reduced freezing behavior by >40% in female mice (p = 0.038), an effect absent without prior stress exposure [9].

Table 2: Osanetant’s Mechanistic Shift to PTSD Therapeutics

ParameterSchizophrenia FocusPTSD Focus
Primary Target PathwayDopamine/5-HT dysregulationTac2/NkB-NK3R in CeM/BNST fear circuits
Key Intervention WindowChronic dosingAcute post-trauma (≤1 hour)
Sex DependenceNot studiedEfficacy demonstrated in female models
Clinical EvidencePhase II positive symptom reductionPreclinical fear suppression; Phase II planned

Current efforts focus on repurposing osanetant for early PTSD intervention. Acer Therapeutics is advancing phase II trials for menopausal symptoms (NCT05415137), while trauma-focused applications leverage its ability to biologically dampen memory overconsolidation without sedative effects [1] [9].

Properties

CAS Number

172734-92-8

Product Name

OSANETANT

IUPAC Name

N-[1-[3-[1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide

Molecular Formula

C35H41Cl2N3O2

Molecular Weight

606.6 g/mol

InChI

InChI=1S/C35H41Cl2N3O2/c1-27(41)38(2)35(29-13-7-4-8-14-29)19-23-39(24-20-35)21-9-17-34(30-15-16-31(36)32(37)25-30)18-10-22-40(26-34)33(42)28-11-5-3-6-12-28/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3

InChI Key

DZOJBGLFWINFBF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.